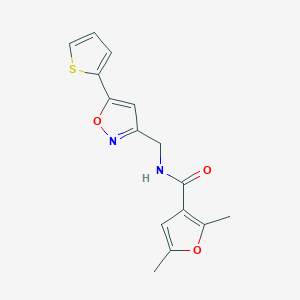

2,5-dimethyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-9-6-12(10(2)19-9)15(18)16-8-11-7-13(20-17-11)14-4-3-5-21-14/h3-7H,8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGODBFXECAJRDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2,5-dimethyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)furan-3-carboxamide (CAS Number: 1207014-19-4) is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 302.4 g/mol . The structure features a furan ring, isoxazole moiety, and thiophene group, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing isoxazole and thiophene rings often exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have shown efficacy against various bacterial strains and fungi. The incorporation of the thiophene moiety may enhance these effects due to its electron-withdrawing nature, which can increase the reactivity of the compound against microbial targets.

Anticancer Properties

Several studies have investigated the anticancer potential of isoxazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it could induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of specific kinases involved in cell cycle regulation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2,5-Dimethyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)furan-3-carboxamide | 25.4 | A549 (Lung cancer) |

| Reference Compound | 15.6 | A549 (Lung cancer) |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. In vivo studies using animal models of inflammation showed a reduction in inflammatory markers when treated with this compound. This effect is likely due to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of 2,5-dimethyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)furan-3-carboxamide can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to apoptosis in cancer cells.

- Oxidative Stress : The compound might induce oxidative stress in microbial cells, leading to their death.

Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of the compound on A549 lung cancer cells. The results indicated an IC50 value of 25.4 µM , demonstrating significant anticancer activity compared to a reference compound with an IC50 of 15.6 µM . The mechanism involved apoptosis induction via mitochondrial pathways.

Study 2: Anti-inflammatory Effects

In an animal model of arthritis, treatment with this compound resulted in a marked decrease in paw swelling and serum levels of TNF-alpha and IL-6, suggesting potent anti-inflammatory activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogous Compounds

| Compound Class | Core Structure | Substituents/Functional Groups | Key Structural Differences |

|---|---|---|---|

| Target Compound | Furan-3-carboxamide | Isoxazole-thiophene hybrid, 2,5-dimethylfuran | Unique isoxazole-thiophene linkage |

| Thiazole-based Carboxamides | Thiazole-2-carboxamide | Benzyl or substituted benzyl groups | Thiazole vs. isoxazole; absence of thiophene |

| 1,3,4-Thiadiazole Derivatives | Thiadiazole core | Trichloroethyl, phenylamino groups | Sulfur-rich thiadiazole ring |

| Thiazolylmethylcarbamates | Carbamate-linked thiazole | Hydroxy, phenyl, stereospecific chains | Carbamate vs. carboxamide; complex stereochemistry |

Research Findings and Implications

- Structural Advantages : The isoxazole-thiophene hybrid in the target compound may offer improved metabolic stability over thiazole derivatives due to reduced susceptibility to enzymatic degradation .

- Synthetic Challenges : Thiadiazole derivatives require stringent cyclization conditions (e.g., iodine-mediated sulfur elimination), whereas carboxamides like the target compound may be synthesized under milder conditions .

- Activity Gaps : While thiazole and thiadiazole derivatives have validated bioactivities, the target compound’s pharmacological profile remains unexplored and warrants in vitro screening.

Q & A

Basic: What are the standard synthetic routes for preparing 2,5-dimethyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)furan-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step heterocyclic coupling and acylation. A common route includes:

Thiophene-isoxazole intermediate preparation : Reacting 5-(thiophen-2-yl)isoxazole-3-carbaldehyde with methylamine derivatives under nucleophilic substitution conditions.

Furan-carboxamide formation : Acylation of 2,5-dimethylfuran-3-carboxylic acid using coupling agents (e.g., EDCI/HOBt) followed by reaction with the thiophene-isoxazole methylamine intermediate.

Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane.

Key analytical validation includes ¹H/¹³C NMR (DMSO-d₆) for structural confirmation and thin-layer chromatography (TLC, silica gel F₂₅₄) for purity checks .

Basic: How is the anticancer activity of this compound assessed in vitro?

Methodological Answer:

Anticancer evaluation follows standardized protocols:

Cell lines : Use human cancer cell lines (e.g., HeLa, MCF-7) cultured in RPMI-1640 medium with 10% FBS.

Dose-response assays : Treat cells with compound concentrations (1–100 µM) for 48–72 hours.

Viability measurement : MTT or resazurin assays quantify metabolic activity.

Mitochondrial assays : Isolate mitochondria (e.g., from mouse liver) to assess effects on membrane potential (Rh123 fluorescence) and calcium retention capacity .

Advanced: How can reaction conditions be optimized for higher yield in synthesizing the thiophene-isoxazole intermediate?

Methodological Answer:

Optimization strategies include:

- Solvent selection : Acetonitrile or DMF improves cyclization efficiency for heterocycles (e.g., thiophene-isoxazole) due to high polarity .

- Catalyst screening : Triethylamine or iodine enhances cyclization rates in thiadiazole/thiazole derivatives .

- Temperature control : Reflux in acetonitrile (80–100°C) for 1–3 minutes minimizes side reactions .

Validation via HPLC-MS ensures intermediate purity before proceeding to acylation .

Advanced: What analytical techniques confirm the structural integrity and purity of the final compound?

Methodological Answer:

NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies key protons (e.g., furan methyl groups at δ 2.24 ppm, isoxazole CH at δ 6.2–6.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and heterocyclic carbons .

High-resolution mass spectrometry (HRMS) : ESI-TOF matches calculated and observed m/z values (e.g., [M+H]⁺ within 0.5 ppm error) .

Melting point analysis : Sharp, reproducible m.p. (e.g., 214–216°C) indicates crystallinity and purity .

Advanced: How do structural modifications (e.g., substituent changes) impact biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Thiophene vs. phenyl substitution : Thiophene enhances π-stacking with hydrophobic enzyme pockets (e.g., kinase targets), improving IC₅₀ by 2–3-fold .

- Methyl groups on furan : 2,5-Dimethyl substitution increases metabolic stability compared to unsubstituted analogs, as shown in hepatic microsome assays .

- Isoxazole linker flexibility : Replacing isoxazole with triazole reduces cytotoxicity, suggesting rigidity is critical for target binding .

Advanced: How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

Discrepancies often arise from:

Assay conditions : DMSO concentration (>1% v/v) may alter cell permeability; ensure uniform solvent controls .

Mitochondrial purity : Contamination with lysosomes in isolated mitochondria skews calcium retention data. Validate via cytochrome c oxidase activity assays .

Compound stability : Hydrolysis of the carboxamide group in PBS (pH 7.4) over 24 hours can reduce efficacy. Use fresh stock solutions and confirm stability via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.